molecular formula C20H22N2O4 B4404068 3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate CAS No. 839693-49-1

3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate

Cat. No. B4404068
CAS RN: 839693-49-1
M. Wt: 354.4 g/mol
InChI Key: KILVHBKYLHVRCH-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MP-10 is a member of the piperazine class of compounds, which have been found to have various pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate is not fully understood, but it is thought to involve modulation of several neurotransmitter systems, including serotonin, dopamine, and glutamate. This compound has been found to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and mood. Additionally, this compound has been shown to block the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in animal studies. These include increased levels of serotonin and dopamine in the brain, as well as increased levels of the stress hormone cortisol. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate in lab experiments is its specificity for certain neurotransmitter systems, which allows for targeted investigations of their roles in various physiological processes. Additionally, this compound has been found to have relatively low toxicity in animal studies, which makes it a safer option for use in experiments. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on 3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, investigations into the long-term effects of this compound on brain function and behavior are needed to fully assess its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method has been well-established and optimized for high yields and purity. This compound has been studied for its potential therapeutic properties in several areas, including anxiety, depression, and pain management. Its mechanism of action is not fully understood, but it is thought to involve modulation of several neurotransmitter systems. This compound has several biochemical and physiological effects in animal studies and has advantages and limitations for use in lab experiments. Finally, there are several future directions for research on this compound, including its potential use in the treatment of anxiety and depression in humans and further investigations into its mechanism of action and long-term effects.

Scientific Research Applications

3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate has been studied for its potential therapeutic properties in several areas, including anxiety, depression, and pain management. In animal studies, this compound has been found to have anxiolytic and antidepressant effects, as well as analgesic properties. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-15(23)26-19-5-3-4-16(14-19)20(24)22-12-10-21(11-13-22)17-6-8-18(25-2)9-7-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILVHBKYLHVRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167036
Record name [3-(Acetyloxy)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

839693-49-1
Record name [3-(Acetyloxy)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=839693-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Acetyloxy)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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